molecular formula C15H12N2O5 B2651132 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate CAS No. 868680-05-1

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate

Cat. No. B2651132
CAS RN: 868680-05-1
M. Wt: 300.27
InChI Key: HQSRNWFJZGXSBQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate” is a chemical compound . It belongs to the class of heterocyclic compounds that are widely utilized in the pharmaceutical and chemical industries due to their unique properties and biological activities.

Scientific Research Applications

Organic Synthesis

The compound plays a critical role in the organic synthesis of natural products and biologically active molecules . For example, it has been used in the selective O-benzylation of 2-oxo-1,2-dihydropyridines, which is an important step in the synthesis of certain natural products and active molecules .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSRNWFJZGXSBQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate

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